4-Chloro-N-methylpyrimidin-2-amine

CAS No.: 22404-46-2

Cat. No.: VC3742740

Molecular Formula: C5H6ClN3

Molecular Weight: 143.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22404-46-2 |

|---|---|

| Molecular Formula | C5H6ClN3 |

| Molecular Weight | 143.57 g/mol |

| IUPAC Name | 4-chloro-N-methylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C5H6ClN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9) |

| Standard InChI Key | UKLSJMPZHKFSQJ-UHFFFAOYSA-N |

| SMILES | CNC1=NC=CC(=N1)Cl |

| Canonical SMILES | CNC1=NC=CC(=N1)Cl |

Introduction

Chemical Structure and Properties

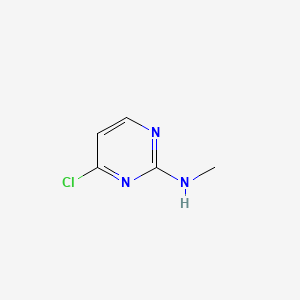

4-Chloro-N-methylpyrimidin-2-amine is characterized by its pyrimidine ring structure, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 3 positions. The compound features a chlorine atom at the 4-position and a methylamino group at the 2-position, contributing to its unique chemical properties and reactivity profile .

Physical Characteristics

The compound typically exists as a solid at room temperature and demonstrates solubility in polar solvents due to the presence of the amino group, which can engage in hydrogen bonding . This hydrogen bonding capability significantly influences its interaction with biological systems and its potential pharmaceutical applications.

Chemical Data

The following table summarizes the key chemical and physical properties of 4-Chloro-N-methylpyrimidin-2-amine:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| Boiling Point | 258.692°C at 760 mmHg |

| Storage Condition | 2-8°C, protected from light, stored in an inert gas |

| CAS Number | 22404-46-2 |

The compound exhibits basic properties due to the amino group, allowing it to participate in various chemical reactions, particularly nucleophilic substitutions .

Synthesis Methods

While the search results don't provide specific synthesis methods for 4-Chloro-N-methylpyrimidin-2-amine, we can infer potential synthetic routes based on related compounds and general principles of pyrimidine chemistry.

Applications in Research and Industry

4-Chloro-N-methylpyrimidin-2-amine serves as a key intermediate in various chemical and pharmaceutical applications, demonstrating its significance in both research and industrial settings.

Pharmaceutical Applications

The compound is primarily utilized in the field of organic synthesis and pharmaceutical research. It functions as a critical intermediate in the production of various biologically active compounds, particularly in the development of drugs targeting specific enzymes or receptors .

Role in Drug Development

Its structure makes it a valuable building block for creating more complex molecules, especially in the synthesis of pyrimidine derivatives, which are often explored for their potential therapeutic applications. Additionally, it is utilized in the study of chemical reactions and mechanisms, contributing to advancements in medicinal chemistry and drug discovery processes .

Structure-Activity Relationships

Understanding the relationship between the structural features of 4-Chloro-N-methylpyrimidin-2-amine and its biological activity is crucial for its application in drug development.

Functional Groups and Reactivity

| Size (g) | Availability | Price (USD) |

|---|---|---|

| 0.250 | 10-20 days | $101.94 |

| 1.000 | 10-20 days | $257.25 |

| 5.000 | 10-20 days | $901.67 |

| 10.000 | 10-20 days | $1,432.36 |

This pricing structure reflects the compound's value in research applications and the costs associated with its synthesis and purification .

Current Research and Future Perspectives

Research involving 4-Chloro-N-methylpyrimidin-2-amine and related pyrimidine derivatives continues to expand, particularly in medicinal chemistry.

Research Trends

Current research focuses on exploring the potential of pyrimidine derivatives as pharmaceutical agents. For instance, related compounds have shown promise as anticancer agents, particularly against DU145 and A549 cancer cell lines .

Future Research Directions

Future research might explore the incorporation of 4-Chloro-N-methylpyrimidin-2-amine into more complex molecular structures to develop novel therapeutic agents. Additionally, investigating its potential role in targeting specific biochemical pathways could lead to innovative applications in drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume